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molecular formula C11H15NO B3255023 2-Hydroxyadamantane-2-carbonitrile CAS No. 24779-92-8

2-Hydroxyadamantane-2-carbonitrile

Cat. No. B3255023
M. Wt: 177.24 g/mol
InChI Key: PWBALRAGKNVJDX-UHFFFAOYSA-N
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Patent
US04600782

Procedure details

To a well stirred solution of 2-adamantanone (45.0 grams, 0.3 mol) in 200 ml methanol were added 50 ml concentrated sulfuric acid at a rate that caused the solution to reflux. Then a saturated aqueous solution of sodium cyanide (88.2 grams, 0.6 mol) was added, and the mixture was first refluxed for 1 hour and then stirred at room temperature for 3 additional hours. Ether was added, and the organic solution was decanted from the precipitated salts. The ether solution was washed with an aqueous solution of sodium chloride and water and then dried and evaporated to leave 43.0 grams (81%) of compound 4 as a beige crystalline solid, melting point >240° C. (decomposition).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.S(=O)(=O)(O)O.[C-:17]#[N:18].[Na+].CCOCC>CO>[C:17]([C:2]1([OH:11])[CH:3]2[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][CH:1]1[CH2:8]3)[CH2:4]2)#[N:18] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
88.2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 additional hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was first refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic solution was decanted from the precipitated salts
WASH
Type
WASH
Details
The ether solution was washed with an aqueous solution of sodium chloride and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(C2CC3CC(CC1C3)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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